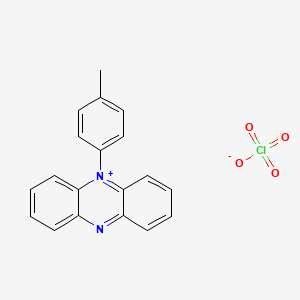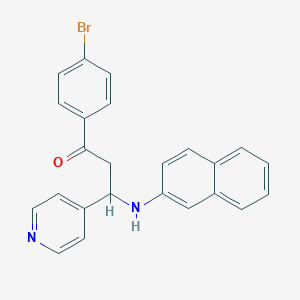![molecular formula C22H15ClN2O4 B5010721 1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)
1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidinetrione derivative, which means it contains a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted at positions 2, 4, and 6 with a carbonyl group (C=O), forming a pyrimidinetrione. The 5-position is substituted with a benzyl group and a 2-chlorophenyl-furylmethylene group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinetrione ring, a benzyl group, and a 2-chlorophenyl-furylmethylene group. The presence of these groups would likely result in a planar structure due to the conjugation of the pi electrons in the aromatic rings and the carbonyl groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely involve the functional groups present in the molecule. For example, the carbonyl groups in the pyrimidinetrione ring could undergo nucleophilic addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and carbonyl groups could result in a relatively high melting point and boiling point. The compound could also exhibit solubility in organic solvents due to the presence of these groups .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a drug, it could have side effects or toxicities at high doses. Additionally, the compound could be hazardous if it’s not handled properly, such as if it’s ingested or comes into contact with the skin or eyes .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential uses. For example, if it’s a drug, it could be tested in preclinical and clinical trials to determine its efficacy and safety. Additionally, the synthesis process for this compound could be optimized to improve its yield and purity .
Propiedades
IUPAC Name |
(5E)-1-benzyl-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c23-18-9-5-4-8-16(18)19-11-10-15(29-19)12-17-20(26)24-22(28)25(21(17)27)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,26,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKZEZIDXAYVFH-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-CHLORO-N-[4-(1-HYDROXYETHYL)PHENYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5010666.png)
![1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5010669.png)

![4-[(cyclopropylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5010680.png)
![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B5010686.png)
![(Z)-3-(2,3-dimethylanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5010693.png)
![N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5010697.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B5010705.png)

![N-(3-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5010712.png)
![3-chloro-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5010714.png)


![N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5010740.png)
